molecular formula C13H16N2S B5801040 N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No.: B5801040
M. Wt: 232.35 g/mol
InChI Key: WBGVEDAQPPEZTG-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGVEDAQPPEZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent is used.

    Thioamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced isoquinoline derivatives.

    Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be compared with other isoquinoline derivatives, such as:

  • N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
  • N-ethyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
  • N-propyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

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